Fanapanel hydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

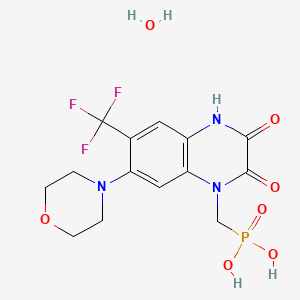

[7-morpholin-4-yl-2,3-dioxo-6-(trifluoromethyl)-4H-quinoxalin-1-yl]methylphosphonic acid;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15F3N3O6P.H2O/c15-14(16,17)8-5-9-11(6-10(8)19-1-3-26-4-2-19)20(7-27(23,24)25)13(22)12(21)18-9;/h5-6H,1-4,7H2,(H,18,21)(H2,23,24,25);1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYQLMFHPDNKPKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC3=C(C=C2C(F)(F)F)NC(=O)C(=O)N3CP(=O)(O)O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17F3N3O7P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Action of Fanapanel Hydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Published: November 27, 2025

Abstract

Fanapanel hydrate, also known as ZK200775 and MPQX, is a potent and selective competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] Developed initially for neuroprotection in cerebral ischemia and trauma, its clinical progression was halted due to significant safety concerns, including glial cell toxicity and severe neurological side effects.[1] This technical guide provides an in-depth exploration of the mechanism of action of this compound, detailing its molecular interactions, the downstream signaling consequences of AMPA receptor antagonism, and the experimental methodologies used for its characterization.

Introduction

Glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system (CNS), and its receptors are crucial for mediating fast synaptic transmission. Ionotropic glutamate receptors are broadly classified into N-methyl-D-aspartate (NMDA) receptors, kainate receptors, and AMPA receptors. Overactivation of these receptors, particularly during pathological conditions such as stroke or traumatic brain injury, leads to excessive calcium influx and subsequent neuronal cell death, a phenomenon known as excitotoxicity.

This compound was developed as a neuroprotective agent designed to mitigate excitotoxicity by blocking AMPA receptors. This guide will dissect the molecular pharmacology of this compound, present the quantitative data from key preclinical studies, and provide detailed experimental protocols for the assays used in its evaluation.

Molecular Mechanism of Action

This compound functions as a competitive antagonist at the AMPA receptor. This means it binds to the same site as the endogenous ligand, glutamate, but does not activate the receptor, thereby preventing glutamate-mediated depolarization of the postsynaptic membrane.

Receptor Selectivity and Binding Affinity

Fanapanel demonstrates high selectivity for AMPA and kainate receptors over NMDA receptors. The inhibitory constants (Ki) and 50% inhibitory concentrations (IC50) from various assays quantify this selectivity.

| Ligand/Agonist | Receptor/Assay | Quantitative Value | Unit | Reference |

| Quisqualate | AMPA Receptor (Cortical Slice Preparation) | 3.2 | nM | [2] |

| Kainate | Kainate Receptor (Cortical Slice Preparation) | 100 | nM | |

| NMDA | NMDA Receptor (Cortical Slice Preparation) | 8.5 | µM | |

| Quisqualate | Spreading Depression Assay | 200 | nM | |

| Kainate | Spreading Depression Assay | 76 | nM | |

| NMDA | Spreading Depression Assay | 13 | µM | |

| Glycine | Spreading Depression Assay | 18 | µM |

Signaling Pathways

The primary action of this compound is the blockade of ion influx through the AMPA receptor channel. This has significant downstream consequences on intracellular signaling cascades typically activated during excitotoxic events.

In pathological conditions like ischemia, excessive glutamate release leads to overactivation of AMPA receptors, causing a massive influx of Na+ and Ca2+. This disrupts cellular ionic homeostasis, leading to mitochondrial dysfunction, activation of proteases and nucleases, and ultimately, apoptotic and necrotic cell death. Fanapanel, by blocking the AMPA receptor, directly prevents this initial ion influx, thereby averting the downstream excitotoxic cascade.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

Cortical Slice Preparation Assay for Receptor Binding

This assay is used to determine the binding affinity of a compound to its target receptor in a preparation that maintains some of the cellular and structural integrity of the brain tissue.

Protocol:

-

Tissue Preparation:

-

Male Wistar rats (150-200g) are euthanized by decapitation.

-

The brain is rapidly removed and placed in ice-cold artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 3 KCl, 1.25 KH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose, saturated with 95% O2/5% CO2.

-

Coronal slices (400 µm thick) of the cerebral cortex are prepared using a vibratome.

-

-

Binding Assay:

-

Slices are pre-incubated in oxygenated aCSF at 34°C for 60 minutes.

-

For competition binding assays, slices are incubated with a radiolabeled ligand (e.g., [3H]AMPA) and varying concentrations of the unlabeled competitor (this compound).

-

Incubation is carried out in aCSF at a specified temperature (e.g., 4°C or room temperature) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled agonist (e.g., 1 mM L-glutamate).

-

-

Data Analysis:

-

Following incubation, slices are rapidly washed with ice-cold buffer to remove unbound radioligand.

-

The tissue is then solubilized, and the amount of bound radioactivity is quantified using liquid scintillation counting.

-

The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.

-

Spreading Depression Assay

This in vivo or in vitro assay assesses the ability of a compound to prevent the wave of near-complete neuronal and glial depolarization, known as cortical spreading depression (CSD), which is implicated in migraine and ischemic brain injury.

Protocol:

-

Animal Preparation (for in vivo assay):

-

A rat is anesthetized, and its head is fixed in a stereotaxic frame.

-

A small burr hole is drilled through the skull over the parietal cortex to expose the dura mater.

-

A recording electrode is placed in a more posterior location to monitor the electrocorticogram (ECoG).

-

-

Induction of Spreading Depression:

-

CSD is induced by applying a small amount of a high-concentration KCl solution (e.g., 1 M) or a brief electrical stimulation to the exposed cortical surface.

-

-

Drug Administration and Measurement:

-

This compound or vehicle is administered systemically (e.g., intravenously) or applied topically to the cortical surface.

-

The ECoG is recorded to detect the characteristic negative slow potential shift associated with CSD.

-

The effect of the drug is quantified by measuring the amplitude and propagation speed of the CSD wave, or the threshold for inducing CSD.

-

-

Data Analysis:

-

The IC50 for the inhibition of CSD is determined by testing a range of drug concentrations.

-

Glial Cell Toxicity: A Key Factor in Clinical Discontinuation

Despite its neuroprotective potential in preclinical models, the clinical development of this compound was terminated due to safety concerns, with evidence suggesting potential glial cell toxicity. While the precise mechanisms are not fully elucidated, it is hypothesized that in the complex ischemic environment, complete and sustained blockade of AMPA receptors on glial cells, which are crucial for glutamate homeostasis and ionic balance, may be detrimental.

Glial cells, including astrocytes and oligodendrocytes, express AMPA receptors. While typically less sensitive to excitotoxicity than neurons, under certain conditions, overactivation or prolonged modulation of these receptors can lead to glial cell death. The transient worsening of the neurological condition observed in stroke patients treated with Fanapanel suggests that its mechanism of action, while intended to be neuroprotective, may have inadvertently disrupted essential glial functions, leading to adverse outcomes.

Conclusion

This compound is a well-characterized competitive AMPA receptor antagonist with high selectivity. Its mechanism of action centers on the prevention of glutamate-induced excitotoxicity by blocking the influx of ions through the AMPA receptor channel. While demonstrating significant neuroprotective effects in preclinical models of stroke and trauma, its clinical development was unsuccessful due to safety concerns, highlighting the complex role of AMPA receptors in both neuronal survival and essential glial functions. The study of this compound provides valuable insights into the challenges of targeting the glutamatergic system for neuroprotection and underscores the importance of considering the multifaceted roles of glutamate receptors in all CNS cell types.

References

Chemical structure and properties of Fanapanel hydrate (ZK200775).

An In-depth Technical Guide to Fanapanel Hydrate (ZK200775)

Introduction

Fanapanel (ZK200775), also known by its synonym MPQX, is a synthetic organic compound belonging to the quinoxalinedione class.[1][2] It was developed as a competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionate (AMPA) receptor, a key player in fast excitatory synaptic transmission in the central nervous system.[2][3] Investigated for its neuroprotective potential in conditions like cerebral ischemia following stroke and trauma, its clinical development was ultimately halted due to significant adverse effects.[4] This document provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental data related to this compound.

Chemical Structure and Physicochemical Properties

Fanapanel is a quinoxalinedione derivative characterized by the introduction of a methylphosphonate group. This structural modification was a key chemical innovation, as the incorporation of a phosphonate group into the quinoxalinedione skeleton improved water solubility dramatically without compromising its potency and selectivity as an AMPA antagonist. This was a significant advancement over earlier quinoxalinediones like NBQX, which suffered from poor solubility and associated nephrotoxicity.

Table 1: Chemical and Physical Properties of Fanapanel and its Hydrate

| Property | Value | Source |

| IUPAC Name | {[7-(4-Morpholinyl)-2,3-dioxo-6-(trifluoromethyl)-3,4-dihydro-1(2H)-quinoxalinyl]methyl}phosphonic acid | |

| Synonyms | ZK-200775, MPQX | |

| Molecular Formula (Fanapanel) | C₁₄H₁₅F₃N₃O₆P | |

| Molecular Formula (this compound) | C₁₄H₁₇F₃N₃O₇P | |

| Molecular Weight (Fanapanel) | 409.25 g/mol | |

| Molecular Weight (this compound) | 427.27 g/mol | |

| Monoisotopic Mass (this compound) | 427.07562137 Da | |

| Stereochemistry | Achiral | |

| Hydrogen Bond Acceptors | 7 | |

| Hydrogen Bond Donors | 3 | |

| Rotatable Bonds | 4 | |

| Topological Polar Surface Area | 134.67 Ų | |

| Solubility | Soluble to 100 mM in DMSO and to 50 mM in ethanol |

Mechanism of Action

Fanapanel functions as a potent and selective competitive antagonist at AMPA and kainate ionotropic glutamate receptors, with significantly less activity at the N-methyl-D-aspartate (NMDA) receptor complex. In the central nervous system, glutamate is the primary excitatory neurotransmitter. Its binding to AMPA receptors mediates fast synaptic transmission. Overstimulation of these receptors, particularly under pathological conditions like stroke, leads to excessive calcium influx and subsequent excitotoxicity, a major cause of neuronal damage.

By competitively binding to the AMPA receptor, Fanapanel blocks the binding of glutamate, thereby preventing the opening of the ion channel and mitigating the downstream excitotoxic cascade. This mechanism was the basis for its investigation as a neuroprotective agent.

Experimental Protocols and Pharmacological Data

The pharmacological profile of Fanapanel was characterized through a series of in vitro and in vivo experiments.

In Vitro Studies: Receptor Binding and Functional Assays

Methodology: Receptor Binding Assays Receptor binding affinities were determined using radioligand binding assays with rat cortical membranes. The protocol involves incubating the membrane preparations with a specific radioligand (e.g., [³H]-AMPA, [³H]-CNQX, [³H]-kainate) in the presence of varying concentrations of the test compound (Fanapanel). The displacement of the radioligand is then measured to calculate the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) of the compound for the specific receptor binding site.

Methodology: Cortical Slice Preparation Assay In a cortical slice preparation assay, the inhibitory activity of Fanapanel against various glutamate receptor agonists was evaluated. This functional assay measures the compound's ability to block the physiological response (e.g., electrophysiological currents) induced by agonists like quisqualate, kainate, and NMDA.

Table 2: In Vitro Receptor Binding Affinity and Functional Inhibition of Fanapanel (ZK200775)

| Assay / Ligand | Receptor/Site | Value (Ki) | Value (IC50) | Source |

| Receptor Binding (Rat Cortical Membranes) | ||||

| [³H]-AMPA | AMPA | 120 nM | ||

| [³H]-CNQX | AMPA | 32 nM | ||

| [³H]-Kainate | Kainate | 2.5 µM | ||

| [³H]-CPP | NMDA | 2.8 µM | ||

| [³H]-TCP | NMDA | 11 µM | ||

| Functional Inhibition (Currents) | ||||

| AMPA-induced | AMPA | 21 nM | ||

| Kainate-induced | Kainate | 27 nM | ||

| NMDA-induced | NMDA | > 1 µM | ||

| Functional Inhibition (Cortical Slice) | ||||

| vs. Quisqualate | AMPA | 3.2 nM | ||

| vs. Kainate | Kainate | 100 nM | ||

| vs. NMDA | NMDA | 8.5 µM |

In Vivo Studies: Animal Models

Methodology: Animal Models of Seizures and Spasticity To assess its anticonvulsant and muscle relaxant properties, Fanapanel was tested in animal models. For instance, its ability to elevate the threshold for seizures induced by AMPA and kainate was measured in mice. The dose required to protect 50% of the animals (THRD50) was determined. Its effect on motor coordination was often assessed using the rotating rod test to evaluate potential side effects. Muscle relaxant activity was demonstrated in genetically spastic rats.

Methodology: Animal Models of Ischemia and Trauma The neuroprotective efficacy of Fanapanel was evaluated in rodent models of stroke and brain trauma. In models of permanent or transient middle cerebral artery occlusion (MCAO) in rats, the drug was administered intravenously, and the resulting infarct size was measured to quantify neuroprotection. Similarly, in contusion brain trauma models, Fanapanel was administered to assess its ability to mitigate primary cortical damage and secondary hippocampal damage.

References

Fanapanel Hydrate (ZK200775, MPQX): A Technical Guide to a Competitive AMPA Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fanapanel (INN, code name ZK-200775), also known by the synonym MPQX, is a quinoxalinedione derivative that functions as a competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] Developed by Schering AG, Fanapanel was investigated for its neuroprotective potential in the treatment of cerebral ischemia associated with stroke and trauma.[1] As a competitive antagonist, it directly competes with the endogenous ligand glutamate for binding to the AMPA receptor, thereby inhibiting ion channel activation and subsequent downstream signaling cascades.

Despite promising preclinical results, the clinical development of Fanapanel was halted due to safety concerns.[1] Phase II clinical trials revealed intolerable side effects, including excessive sedation, reduced consciousness (stupor and coma), and transient neurological deterioration.[1][2] Evidence of possible glial cell toxicity, as indicated by monitoring of S-100B serum levels, also contributed to the discontinuation of its development for acute ischemic stroke.

This technical guide provides an in-depth overview of Fanapanel hydrate, summarizing its pharmacological data, detailing key experimental protocols used in its evaluation, and illustrating its mechanism of action through signaling pathway diagrams.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for Fanapanel (ZK200775) from various in vitro and in vivo studies.

Table 1: In Vitro Receptor Binding and Functional Antagonism

| Assay Type | Ligand/Agonist | Receptor/Channel | Species | Preparation | Parameter | Value | Reference |

| Receptor Binding | Quisqualate | AMPA Receptor | - | Cortical Slice | Ki | 3.2 nM | |

| Receptor Binding | Kainate | Kainate Receptor | - | Cortical Slice | Ki | 100 nM | |

| Receptor Binding | NMDA | NMDA Receptor | - | Cortical Slice | Ki | 8.5 µM | |

| Functional Antagonism | Quisqualate | AMPA Receptor | Chicken | Retina | IC50 | - | |

| Functional Antagonism | Kainate | Kainate Receptor | Chicken | Retina | IC50 | - | |

| Functional Antagonism | NMDA | NMDA Receptor | Chicken | Retina | IC50 | - | |

| Functional Antagonism | Glycine | Glycine Site (NMDA) | Chicken | Retina | IC50 | - |

Table 2: In Vivo Neuroprotective Efficacy in Rodent Models of Stroke

| Animal Model | Ischemia Type | Treatment Regimen | Outcome Measure | % Reduction in Infarct Volume | Reference |

| Mouse | Permanent MCAO | 10 mg/kg/h i.v. for 6h (starting immediately post-occlusion) | Infarct Volume | 34% | |

| Rat | Permanent MCAO | 3 mg/kg/h i.v. for 6h (starting immediately post-occlusion) | Infarct Volume | 24% | |

| Rat | Permanent MCAO | 10 mg/kg/h i.v. for 6h (starting immediately post-occlusion) | Infarct Volume | 29% | |

| Rat | Permanent MCAO | 3 mg/kg/h i.v. for 6h (starting 1h post-occlusion) | Infarct Volume | ~20-30% | |

| Rat | Permanent MCAO | 3 mg/kg/h i.v. for 6h (starting 2h post-occlusion) | Infarct Volume | ~20-30% | |

| Rat | Permanent MCAO | 3 mg/kg/h i.v. for 6h (starting 4h post-occlusion) | Infarct Volume | ~20-30% | |

| Rat | Permanent MCAO | 3 mg/kg/h i.v. for 6h (starting 5h post-occlusion) | Infarct Volume | ~20-30% |

Table 3: In Vivo Pharmacological Activity in Rodents

| Activity | Animal Model | Dosing | Outcome | Reference |

| Anxiolytic | Mouse (Four-plate test) | 0.3-3.0 mg/kg i.p. | Increased punished locomotor activity | |

| Anticonvulsant | Mouse | - | Elevated threshold for AMPA- and kainate-induced seizures | - |

| Muscle Relaxant | Genetically Spastic Rats | - | Dose- and time-dependent decrease in muscle tone |

Experimental Protocols

Cortical Slice Preparation for Electrophysiological Recordings

This protocol outlines the general procedure for preparing acute cortical brain slices suitable for electrophysiological studies of AMPA receptor activity.

Materials:

-

Rodent (e.g., rat or mouse)

-

Anesthetic (e.g., isoflurane, pentobarbital)

-

Dissection tools (scissors, forceps, scalpel)

-

Vibrating microtome (vibratome)

-

Chilled (0-4°C) artificial cerebrospinal fluid (aCSF), continuously bubbled with 95% O2 / 5% CO2. aCSF composition (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose.

-

Recovery chamber with aCSF at room temperature, continuously bubbled with 95% O2 / 5% CO2.

Procedure:

-

Anesthetize the animal according to approved institutional protocols.

-

Perform decapitation and rapidly dissect the brain, placing it immediately into ice-cold, oxygenated aCSF.

-

Isolate the cerebral cortex and prepare a block of tissue for slicing. The orientation of the block will depend on the specific cortical region of interest.

-

Mount the tissue block onto the vibratome stage, submerged in chilled, oxygenated aCSF.

-

Cut coronal or sagittal slices to a desired thickness (typically 300-400 µm).

-

Carefully transfer the slices to a recovery chamber containing oxygenated aCSF at room temperature.

-

Allow the slices to recover for at least 1 hour before commencing electrophysiological recordings. During this time, the slices will equilibrate and recover from the slicing procedure.

-

For recording, a single slice is transferred to a recording chamber on the stage of an upright microscope and continuously perfused with oxygenated aCSF.

Cortical Spreading Depression (CSD) Assay in Rats

This protocol describes a method for inducing and monitoring cortical spreading depression, a wave of near-complete neuronal and glial depolarization, which is relevant for studying the effects of neuroprotective agents.

Materials:

-

Anesthetized rat

-

Stereotaxic frame

-

Dental drill

-

Ag/AgCl electrodes

-

DC amplifier and recording system

-

Solution for inducing CSD (e.g., 1 M KCl)

-

Micropipette or cotton ball for application of the CSD-inducing agent

Procedure:

-

Anesthetize the rat and mount it in a stereotaxic frame.

-

Expose the skull and drill two small burr holes over the parietal cortex.

-

Carefully incise the dura mater to expose the cortical surface.

-

Place an Ag/AgCl recording electrode on the cortical surface in one of the burr holes to record the slow DC potential shift characteristic of CSD. A reference electrode is placed on the skull or other remote site.

-

To induce CSD, apply a small amount of 1 M KCl solution to the cortical surface in the second burr hole using a micropipette or a small cotton ball.

-

Record the DC potential for a set period to observe the initiation and propagation of the CSD wave. The CSD is characterized by a large, negative shift in the DC potential that propagates across the cortex.

-

To test the effect of a compound like Fanapanel, it would be administered systemically (e.g., intravenously) prior to the induction of CSD, and the changes in the threshold for induction, amplitude, or propagation speed of the CSD wave would be measured.

Middle Cerebral Artery Occlusion (MCAO) in Rats

This protocol details the intraluminal suture method for inducing focal cerebral ischemia, a common model for preclinical stroke research.

Materials:

-

Anesthetized rat

-

Surgical microscope or loupes

-

Micro-surgical instruments

-

Nylon monofilament suture (e.g., 4-0) with a blunted tip

-

Laser Doppler flowmeter (optional, for monitoring cerebral blood flow)

Procedure:

-

Anesthetize the rat and make a midline cervical incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Carefully dissect and isolate the arteries.

-

Ligate the distal ECA and the CCA.

-

Make a small incision in the ECA stump.

-

Introduce the nylon monofilament suture through the ECA into the ICA until it occludes the origin of the middle cerebral artery (MCA). The length of insertion is critical and depends on the weight of the rat. A drop in cerebral blood flow, monitored by laser Doppler flowmetry, can confirm successful occlusion.

-

For permanent MCAO, the suture is left in place. For transient MCAO, the suture is withdrawn after a specific period (e.g., 90 minutes) to allow for reperfusion.

-

Close the incision and allow the animal to recover from anesthesia.

-

Neurological deficit scoring and post-mortem analysis of infarct volume (e.g., using TTC staining) are performed at a predetermined time point to assess the extent of ischemic damage and the neuroprotective effect of the test compound. Fanapanel would typically be administered intravenously at a specific time relative to the MCAO procedure.

Visualizations

Signaling Pathways and Experimental Workflows

References

Unveiling the Molecular Embrace: A Technical Guide to the Binding Affinity of Fanapanel Hydrate with AMPA Receptors

For Immediate Release

This technical guide provides an in-depth analysis of the binding affinity of Fanapanel hydrate (ZK200775), a potent and selective competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. Primarily targeting researchers, scientists, and professionals in drug development, this document synthesizes key quantitative data, details experimental methodologies, and visualizes the underlying molecular interactions and experimental workflows.

Quantitative Binding Affinity and Potency

This compound demonstrates high affinity and selectivity for the AMPA receptor, as determined by in vitro binding studies and functional assays. The following tables summarize the key quantitative metrics of its interaction with glutamate receptors.

Table 1: In Vitro Binding Affinity of this compound to Glutamate Receptors in Rat Cortical Membranes [1]

| Radioligand | Target Receptor/Site | IC50 (µM) |

| [³H]-AMPA | AMPA | 0.12 ± 0.09 |

| [³H]-CNQX | AMPA | 0.032 ± 0.008 |

| [³H]-Kainate | Kainate | 2.5 ± 0.2 |

| [³H]-CPP | NMDA | 2.8 ± 0.35 |

| [³H]-TCP | NMDA (PCP site) | 11 ± 2.1 |

| [³H]-Dichlorokynurenate | NMDA (Glycine site) | 2.8 ± 0.5 |

| [³H]-Glycine | NMDA (Glycine site) | 5.15 ± 0.21 |

Data presented as mean ± SEM of three determinations.[1]

Table 2: Functional Antagonist Potency of this compound

| Assay | Agonist | Ki (nM) |

| Cortical Slice Preparation | Quisqualate | 3.2 |

| Kainate | 100 | |

| NMDA | 8500 |

| Assay | Agonist | IC50 (nM) |

| Spreading Depression | Quisqualate | 200 |

| Kainate | 76 | |

| NMDA | 13000 | |

| Glycine | 18000 |

Experimental Protocols

The following sections detail the methodologies employed to ascertain the binding affinity and functional antagonism of this compound.

In Vitro Receptor Binding Assay (Competitive Displacement)

This protocol outlines the determination of this compound's binding affinity to AMPA receptors in rat cortical membranes through competitive displacement of a radiolabeled ligand.

Objective: To determine the concentration of this compound that inhibits 50% of the specific binding of a radiolabeled AMPA receptor antagonist ([³H]-CNQX).

Materials:

-

Rat frontoparietal cortex tissue

-

[³H]-CNQX (radioligand)

-

This compound (test compound)

-

L-Glutamate (for determining non-specific binding)

-

Binding Buffer: 30 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.1

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4

-

Whatman GF/C glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Membrane Preparation:

-

Homogenize rat frontoparietal cortex in ice-cold binding buffer.[1]

-

Centrifuge the homogenate at 40,000 x g for 15 minutes at 4°C.[1]

-

Discard the supernatant and wash the pellet by resuspension in fresh binding buffer. Repeat this wash step three times.

-

Resuspend the final pellet in binding buffer to a final protein concentration of approximately 1 mg/mL.

-

-

Binding Assay:

-

In triplicate, add the following to microcentrifuge tubes:

-

50 µL of rat cortical membrane preparation.

-

50 µL of [³H]-CNQX at a final concentration near its Kd.

-

50 µL of varying concentrations of this compound (e.g., 0.1 nM to 100 µM).

-

For total binding, add 50 µL of binding buffer instead of the test compound.

-

For non-specific binding, add 50 µL of a high concentration of L-Glutamate (680 µM) instead of the test compound.

-

-

Incubate the tubes at 0°C for 30 minutes.

-

-

Separation and Counting:

-

Rapidly filter the contents of each tube through Whatman GF/C glass fiber filters under vacuum to separate bound from free radioligand.

-

Wash the filters three times with 5 mL of ice-cold wash buffer.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Whole-Cell Patch-Clamp Electrophysiology

This protocol describes a method to assess the functional antagonism of this compound on AMPA receptor-mediated currents in cultured neurons.

Objective: To measure the effect of this compound on the amplitude of inward currents evoked by the application of an AMPA receptor agonist.

Materials:

-

Cultured primary neurons (e.g., cortical or hippocampal)

-

External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4.

-

Internal solution (for patch pipette, in mM): 140 K-gluconate, 10 HEPES, 5 EGTA, 2 Mg-ATP, 0.3 Na-GTP, pH 7.2.

-

AMPA (agonist)

-

This compound (antagonist)

-

Patch-clamp amplifier and data acquisition system

-

Micromanipulator and perfusion system

Procedure:

-

Cell Preparation:

-

Plate cultured neurons on glass coverslips.

-

Place a coverslip in the recording chamber on the stage of an inverted microscope and perfuse with external solution.

-

-

Patch-Clamp Recording:

-

Pull glass micropipettes to a resistance of 3-5 MΩ and fill with internal solution.

-

Under visual guidance, approach a neuron with the micropipette and form a high-resistance seal (>1 GΩ) with the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential of -70 mV to record inward currents.

-

-

Drug Application and Data Acquisition:

-

Establish a stable baseline recording of spontaneous synaptic activity.

-

Apply a brief pulse of AMPA (e.g., 100 µM for 2 ms) using a fast perfusion system to evoke a control inward current.

-

After a washout period, pre-incubate the neuron with a specific concentration of this compound for 1-2 minutes.

-

During the continued presence of this compound, apply the same AMPA pulse.

-

Repeat this procedure for a range of this compound concentrations.

-

-

Data Analysis:

-

Measure the peak amplitude of the AMPA-evoked currents in the absence and presence of different concentrations of this compound.

-

Normalize the current amplitudes in the presence of this compound to the control amplitude.

-

Plot the normalized current amplitude against the logarithm of the this compound concentration to generate a concentration-response curve.

-

Fit the curve with a suitable equation (e.g., the Hill equation) to determine the IC50 value.

-

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the mechanism of action of this compound and the workflows of the key experimental procedures.

AMPA Receptor Signaling and Antagonism by this compound

References

The Role of Fanapanel Hydrate in Preclinical Models of Neurological Disorders: A Technical Guide

Abstract: Fanapanel hydrate (ZK-200775) is a potent and selective competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. Developed as a neuroprotective agent, it has been extensively evaluated in preclinical models of acute neurological injury, primarily cerebral ischemia (stroke) and traumatic brain injury. By blocking the AMPA receptor, Fanapanel mitigates the excessive glutamate-mediated excitotoxicity that drives neuronal death in these conditions. Preclinical studies in rodent models of focal ischemia demonstrated that Fanapanel significantly reduces infarct volume, exhibiting a noteworthy therapeutic window of several hours post-insult. It also showed protective effects in models of head trauma. Despite this promising preclinical efficacy, its clinical development was halted due to a narrow therapeutic index and severe adverse effects in human trials, including excessive sedation and transient neurological worsening. This document provides a detailed overview of Fanapanel's mechanism of action, a summary of its key preclinical findings, and the experimental protocols used to evaluate its efficacy.

Mechanism of Action: Competitive AMPA Receptor Antagonism

Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its activity is mediated by ionotropic receptors, including the AMPA receptor. In pathological conditions such as stroke or traumatic brain injury, excessive glutamate release leads to over-activation of these receptors, a phenomenon known as excitotoxicity.

The over-stimulation of AMPA receptors causes a massive influx of Ca²⁺ and Na⁺ ions, triggering a cascade of intracellular events that lead to neuronal damage and death[1]. Fanapanel is a quinoxalinedione derivative that acts as a competitive antagonist at the AMPA receptor[2]. It selectively binds to the glutamate binding site on the AMPA receptor, preventing its activation by glutamate. This blockade inhibits the downstream excitotoxic cascade. Fanapanel is highly selective, with a strong affinity for AMPA receptors (Ki of 3.2 nM) and significantly lower affinity for NMDA receptors (Ki of 8.5 μM), ensuring a targeted action against the primary driver of fast excitatory neurotransmission[3].

Caption: Signaling pathway of Fanapanel's neuroprotective action.

Efficacy in Preclinical Model of Cerebral Ischemia (Stroke)

The most robust preclinical evidence for Fanapanel's efficacy comes from studies using the Middle Cerebral Artery Occlusion (MCAO) model in rats, which simulates human ischemic stroke[4][5].

Experimental Workflow: MCAO Neuroprotection Study

Preclinical evaluation of a neuroprotective agent like Fanapanel in an MCAO model follows a standardized workflow. This process begins with surgical induction of ischemia, followed by drug administration at various time points, and concludes with the assessment of neurological deficits and quantification of brain infarct volume.

Caption: Generalized workflow for a preclinical MCAO study.

Quantitative Data Summary

Studies demonstrated that Fanapanel (ZK-200775) provides significant neuroprotection in both permanent and transient MCAO models in rats. The data highlights a remarkable therapeutic window, with efficacy observed even when treatment was initiated several hours after the ischemic event.

| Model Type | Treatment Protocol (i.v. infusion for 6h) | Time of Initiation | Outcome (Infarct Volume Reduction) | Reference |

| Permanent MCAO | 3 mg/kg/h | Immediately after MCAO | 45% reduction (at 7 days) | |

| 3 mg/kg/h | 1 hour post-MCAO | ~25% reduction | ||

| 3 mg/kg/h | 2 hours post-MCAO | ~30% reduction | ||

| 3 mg/kg/h | 4 hours post-MCAO | ~20% reduction | ||

| 3 mg/kg/h | 5 hours post-MCAO | ~25% reduction | ||

| 3 mg/kg/h | 6 hours post-MCAO | 6% reduction (not significant) | ||

| Transient MCAO | 0.1 mg/kg/h | At onset of reperfusion | 45% reduction | |

| (90 min occlusion) | 3 mg/kg/h | At onset of reperfusion | 35% reduction | |

| 0.1 mg/kg/h | 2 hours post-reperfusion | 44% reduction |

Detailed Experimental Protocol: Intraluminal Suture MCAO

The following protocol is a synthesis of standard methods for the intraluminal suture MCAO model in rodents.

-

Animal Preparation: Anesthetize the animal (e.g., with isoflurane) and place it in a supine position on a heating pad to maintain body temperature at 37°C. Confirm the depth of anesthesia via a paw reflex pinch test.

-

Surgical Procedure:

-

Make a midline cervical incision to expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Carefully dissect the arteries from the surrounding tissue and vagus nerve.

-

Ligate the distal end of the ECA permanently with a silk suture. Place a temporary ligature around the CCA.

-

Make a small incision in the ECA stump.

-

-

Occlusion:

-

Introduce a coated monofilament suture (e.g., 4-0 nylon for rats) through the incision in the ECA and advance it into the ICA until a slight resistance is felt, indicating the occlusion of the origin of the middle cerebral artery (MCA). The typical insertion length is 18-22 mm from the CCA bifurcation in rats.

-

Tighten the temporary suture around the CCA to secure the filament.

-

-

Reperfusion (for transient models): After the desired occlusion period (e.g., 90 minutes), withdraw the filament to allow blood flow to resume.

-

Post-operative Care: Suture the incision and allow the animal to recover. Monitor for adverse events and provide supportive care.

-

Outcome Assessment:

-

Neurological Deficit Scoring: At 24 or 48 hours, assess motor and neurological deficits using a standardized scale (e.g., Bederson or Longa scale).

-

Infarct Volume Measurement: Euthanize the animal, harvest the brain, and slice it into coronal sections. Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted area white. Digitize the images and calculate the infarct volume, correcting for edema.

-

Efficacy in Preclinical Models of Traumatic Brain Injury (TBI)

Fanapanel has also demonstrated neuroprotective effects in preclinical models of traumatic brain injury. Studies have shown that it can alleviate both cortical and hippocampal damage following experimentally induced head trauma in rats. The mechanism is presumed to be the same: mitigation of excitotoxicity, which is a key component of the secondary injury cascade in TBI. While specific quantitative data from these early studies is limited in the literature, the positive results were consistent with its effects in stroke models. Subsequent research on other AMPA antagonists, such as Perampanel, has further validated the therapeutic potential of this drug class in TBI, showing reductions in brain edema, contusion volume, and cognitive dysfunction in rodent models.

Potential Application in Epilepsy and Detailed Protocol

While Fanapanel was not primarily developed for epilepsy, its mechanism of action is highly relevant to seizure control. AMPA receptors are critical for the propagation of epileptic activity. Other selective AMPA antagonists have shown broad-spectrum anti-seizure activity in various preclinical models, including the pentylenetetrazole (PTZ)-induced seizure model, which simulates generalized seizures.

Detailed Experimental Protocol: PTZ-Induced Kindling Model

This protocol describes a method to induce chemical kindling in mice or rats to model chronic epilepsy, which could be used to test the anti-epileptogenic or anti-convulsant effects of a compound like Fanapanel.

-

Animal and Drug Preparation:

-

Use adult mice (e.g., C57BL/6) or rats.

-

Prepare a solution of Pentylenetetrazole (PTZ) in sterile saline (e.g., 2 mg/mL).

-

Prepare the test compound (Fanapanel) at the desired concentrations for injection (e.g., intraperitoneal, i.p.).

-

-

Kindling Induction:

-

Administer a sub-convulsive dose of PTZ (e.g., 30-35 mg/kg, i.p. for mice) every 48 hours.

-

After each injection, place the animal in an observation chamber and score the seizure severity for 30 minutes using the Racine scale (from Stage 1: facial clonus to Stage 5: generalized tonic-clonic seizure with loss of posture).

-

Continue injections until animals are "fully kindled," meaning they consistently exhibit a Stage 4 or 5 seizure on three consecutive trials. This typically requires 8 to 12 injections.

-

-

Testing Anti-Convulsant Effect:

-

Once animals are fully kindled, administer the test compound (Fanapanel) or vehicle at a set time (e.g., 30 minutes) before a "challenge" dose of PTZ.

-

Record the seizure score, latency to the first seizure, and duration of seizures. A significant reduction in seizure score or increase in latency compared to the vehicle group indicates an anti-convulsant effect.

-

Translational Challenges and Conclusion

Despite demonstrating significant and reproducible neuroprotective efficacy in multiple preclinical models, the clinical development of Fanapanel was terminated. Phase II trials in acute ischemic stroke patients revealed that the drug caused severe, dose-limiting side effects, including stupor, coma, and a reversible worsening of neurological condition. These effects are likely an extension of its potent pharmacological action; the level of AMPA receptor blockade required for neuroprotection in injured tissue appears to be incompatible with normal neurological function in uninjured brain regions. Furthermore, monitoring of serum biomarkers in these trials suggested a risk of glial cell toxicity.

References

- 1. AMPA receptors as drug targets in neurological disease--advantages, caveats, and future outlook - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fanapanel - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Review on Preclinical Models of Ischemic Stroke: Insights Into the Pathomechanisms and New Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]

Fanapanel Hydrate: A Technical Guide to its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fanapanel hydrate (ZK 200775) is a potent and selective competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. It was developed for the potential treatment of neurological conditions such as cerebral ischemia following stroke and trauma. Despite promising preclinical neuroprotective effects, its clinical development was halted due to significant adverse effects, including excessive sedation and visual disturbances. This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data on this compound, detailed experimental methodologies, and visualizations of its mechanism of action and experimental workflows.

Pharmacodynamics

This compound exerts its pharmacological effects by competitively inhibiting the binding of the excitatory neurotransmitter glutamate to AMPA receptors. This action modulates synaptic transmission and neuronal excitability.

Receptor Binding Affinity

The affinity of this compound for various glutamate receptor subtypes has been characterized through in vitro binding assays. The following table summarizes the key binding affinity (Ki) values.

| Target | Ligand | Preparation | Ki (nM) |

| AMPA Receptor | Quisqualate | Cortical Slice | 3.2[1][2][3] |

| Kainate Receptor | Kainate | Cortical Slice | 100[1][2] |

| NMDA Receptor | NMDA | Cortical Slice | 8,500 |

In Vitro Functional Activity

The functional antagonist activity of this compound was assessed using a spreading depression assay, which measures the ability of a compound to inhibit neuronal depolarization.

| Agonist | IC50 (nM) |

| Quisqualate | 200 |

| Kainate | 76 |

| NMDA | 13,000 |

| Glycine | 18,000 |

In Vivo Pharmacodynamics

Preclinical in vivo studies in animal models have demonstrated the anticonvulsant and muscle relaxant properties of this compound.

| Animal Model | Test | Effect | THRD50 / ED50 (mg/kg, i.v.) |

| Mice | AMPA-induced clonic seizures | Elevated seizure threshold | 2.9 |

| Mice | Kainate-induced clonic seizures | Elevated seizure threshold | 1.6 |

| Mice | NMDA-induced clonic seizures | Elevated seizure threshold | 24.1 |

| Mice | Rota-rod test | Motor coordination impairment | 14.6 |

| Genetically spastic rats | Muscle tone | Reduced muscle tone | 10 and 30 (doses tested) |

THRD50: Threshold dose to produce the effect in 50% of animals. ED50: Effective dose in 50% of animals.

Pharmacokinetics

Detailed quantitative pharmacokinetic data for this compound, such as Cmax, AUC, half-life, volume of distribution, and clearance, are not publicly available. Pharmacokinetic studies were conducted in rats, dogs, and humans during its development. However, the specific parameters from these studies have not been disclosed in the available literature. The discontinuation of the drug's development likely contributed to the limited availability of this information.

Preclinical Pharmacokinetics

| Species | Parameter | Value |

| Rat | Cmax | Data not available |

| AUC | Data not available | |

| t1/2 | Data not available | |

| CL | Data not available | |

| Vd | Data not available | |

| Dog | Cmax | Data not available |

| AUC | Data not available | |

| t1/2 | Data not available | |

| CL | Data not available | |

| Vd | Data not available |

Clinical Pharmacokinetics

| Population | Parameter | Value |

| Healthy Volunteers | Cmax | Data not available |

| AUC | Data not available | |

| t1/2 | Data not available | |

| CL | Data not available | |

| Vd | Data not available | |

| Stroke Patients | Cmax | Data not available |

| AUC | Data not available | |

| t1/2 | Data not available | |

| CL | Data not available | |

| Vd | Data not available |

Experimental Protocols

Radioligand Binding Assay for AMPA Receptor

This protocol outlines a competitive binding assay to determine the Ki of a test compound for the AMPA receptor in brain tissue.

Rota-rod Test for Motor Coordination

This in vivo assay is used to assess the effect of a compound on motor coordination and balance in rodents.

Signaling Pathways

This compound acts at the glutamatergic synapse. The following diagrams illustrate the normal activation of the AMPA receptor and its inhibition by Fanapanel.

AMPA Receptor Activation

Competitive Antagonism by this compound

Conclusion

This compound is a well-characterized competitive AMPA receptor antagonist with high selectivity. While its development was halted due to safety concerns in clinical trials, the study of its pharmacodynamics provides valuable insights into the role of AMPA receptors in the central nervous system. The lack of publicly available, detailed pharmacokinetic data underscores the challenges in accessing comprehensive information for discontinued drug candidates. The experimental protocols and pathway diagrams presented here offer a foundational understanding for researchers in the field of neuropharmacology and drug development.

References

Methodological & Application

Preparation of Fanapanel Hydrate Stock Solution for Cell Culture: An Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fanapanel hydrate, also known as ZK200775 hydrate or MPQX hydrate, is a potent and selective competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. It displays high affinity for AMPA receptors and kainate receptors, with significantly lower activity at N-methyl-D-aspartate (NMDA) receptors.[1][2][3][4] This selectivity makes Fanapanel a valuable tool for in vitro studies investigating glutamatergic neurotransmission, synaptic plasticity, and the role of AMPA receptors in various neurological and psychiatric disorders.

This document provides a detailed protocol for the preparation of a this compound stock solution for use in cell culture experiments, along with relevant chemical and biological data to guide its application.

Quantitative Data Summary

The following tables summarize the key chemical and biological properties of this compound.

Table 1: Chemical Properties of this compound

| Property | Value |

| Synonyms | ZK200775 hydrate, MPQX hydrate |

| Molecular Formula | C₁₄H₁₅F₃N₃O₆P·H₂O |

| Molecular Weight | 427.27 g/mol [5] |

| Appearance | Solid powder |

| Solubility | DMSO: ≥ 5 mg/mL |

Table 2: In Vitro Biological Activity of Fanapanel

| Target | Parameter | Value |

| AMPA Receptor (quisqualate-induced) | Kᵢ | 3.2 nM |

| Kainate Receptor | Kᵢ | 100 nM |

| NMDA Receptor | Kᵢ | 8.5 µM |

| AMPA-induced currents | IC₅₀ | 21 nM |

| Kainate-induced currents | IC₅₀ | 27 nM |

| NMDA-induced currents | IC₅₀ | > 1 µM |

Experimental Protocols

Materials

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, DNase/RNase-free microcentrifuge tubes

-

Sterile, filtered pipette tips

-

Vortex mixer

-

Ultrasonic bath (optional)

-

37°C water bath or heating block (optional)

Preparation of 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, which can be easily diluted to the desired working concentration.

-

Calculate the required mass:

-

Molecular Weight (MW) of this compound = 427.27 g/mol

-

To prepare 1 mL of a 10 mM stock solution, you will need:

-

Mass (g) = Concentration (mol/L) x Volume (L) x MW ( g/mol )

-

Mass (mg) = 10 mmol/L x 0.001 L x 427.27 g/mol x 1000 mg/g = 4.27 mg

-

-

-

Weighing the compound:

-

Carefully weigh out 4.27 mg of this compound powder and place it in a sterile microcentrifuge tube. For smaller, pre-weighed amounts (e.g., 1 mg, 5 mg), it is recommended to directly add the solvent to the original vial to avoid loss of material.

-

-

Dissolving the compound:

-

Add 1 mL of cell culture grade DMSO to the microcentrifuge tube containing the this compound.

-

Vortex the tube thoroughly for 1-2 minutes to dissolve the powder.

-

-

Ensuring complete dissolution (Optional but recommended):

-

To enhance solubility, gently warm the solution in a 37°C water bath or on a heating block for a few minutes.

-

Following warming, sonicate the solution in an ultrasonic bath for a short period.

-

Visually inspect the solution to ensure it is clear and free of any visible particulates.

-

-

Storage of the stock solution:

-

Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for up to one year or at -80°C for up to two years.

-

Preparation of Working Solution

The optimal working concentration of this compound will vary depending on the cell type, experimental design, and specific research question. Based on the provided IC₅₀ values, a starting concentration range of 100 nM to 1 µM is recommended for most cell culture applications.

-

Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

-

Perform a serial dilution of the stock solution in your desired cell culture medium to achieve the final working concentration.

-

Example for a 1 µM working solution: Add 1 µL of the 10 mM stock solution to 10 mL of cell culture medium.

-

-

Mix thoroughly by gently pipetting up and down or inverting the tube.

-

Apply the working solution to your cells as required by your experimental protocol.

Note: The final concentration of DMSO in the cell culture medium should be kept as low as possible (typically below 0.1%) to avoid solvent-induced cytotoxicity.

Visualizations

Signaling Pathway Diagram

Fanapanel acts by blocking the ion channel of the AMPA receptor, thereby inhibiting the influx of sodium and calcium ions that mediate excitatory postsynaptic potentials.

Caption: Mechanism of action of Fanapanel.

Experimental Workflow Diagram

The following diagram outlines the key steps for preparing the this compound stock and working solutions.

Caption: Workflow for Fanapanel solution preparation.

References

Application Notes and Protocols for Fanapanel Hydrate in Primary Neuronal Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fanapanel hydrate, also known as ZK200775 or MPQX, is a potent and selective competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors.[1] As a water-soluble quinoxalinedione derivative, it offers a significant advantage over older AMPA antagonists that were limited by poor solubility and associated nephrotoxicity.[2][3] Glutamate-mediated excitotoxicity, primarily through the overstimulation of NMDA and AMPA receptors, is a key mechanism of neuronal damage in ischemic stroke, traumatic brain injury, and various neurodegenerative diseases. This compound's ability to block AMPA receptors makes it a valuable tool for studying excitotoxic cell death and for evaluating potential neuroprotective strategies in primary neuronal cultures.

These application notes provide detailed protocols for utilizing this compound in primary neuronal culture experiments to investigate its neuroprotective effects against excitotoxicity. The protocols cover the preparation of primary neuronal cultures, induction of excitotoxicity, and assessment of neuronal viability.

Mechanism of Action

This compound competitively antagonizes the binding of glutamate to AMPA and kainate receptors, thereby preventing the opening of their associated ion channels. This action blocks the influx of Na+ and Ca2+ into the neuron, which, in excess, leads to a cascade of neurotoxic events, including mitochondrial dysfunction, activation of apoptotic pathways, and ultimately, neuronal death. By inhibiting this initial step in the excitotoxic cascade, this compound can protect neurons from glutamate-induced damage.

Data Presentation

Table 1: In Vitro Efficacy of Fanapanel (ZK200775)

| Parameter | Agonist | Preparation | Value | Reference |

| IC50 | Kainate | Neonatal rat hippocampal neurons | ~30 nM | Turski L, et al. (1998) |

| IC50 | AMPA | Rat cortical membranes | 21 nM | Tocris Bioscience |

| IC50 | Kainate | Rat cortical membranes | 27 nM | Tocris Bioscience |

| Ki | [3H]-AMPA | Rat cortical membranes | 120 nM | R&D Systems |

| Ki | [3H]-CNQX | Rat cortical membranes | 32 nM | R&D Systems |

Experimental Protocols

Protocol 1: Preparation of Primary Cortical Neuron Cultures

This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat pups.

Materials:

-

E18 pregnant Sprague-Dawley rat

-

DMEM/F-12 with GlutaMAX™

-

Fetal Bovine Serum (FBS)

-

Neurobasal™ Medium

-

B-27™ Supplement

-

Penicillin-Streptomycin

-

Trypsin-EDTA (0.25%)

-

DNase I

-

Poly-D-lysine

-

Laminin

-

Sterile dissection tools

-

15 mL and 50 mL conical tubes

-

Cell culture plates (e.g., 96-well, 24-well, or 6-well plates)

-

Incubator (37°C, 5% CO2)

Procedure:

-

Plate Coating:

-

Coat culture plates with 50 µg/mL Poly-D-lysine in sterile water overnight at 37°C.

-

Wash plates three times with sterile water and allow them to dry.

-

Coat with 10 µg/mL laminin in sterile PBS for at least 2 hours at 37°C before use.

-

-

Tissue Dissection:

-

Euthanize the pregnant rat according to institutional guidelines.

-

Dissect the uterine horns and remove the E18 embryos.

-

Isolate the cortices from the embryonic brains in ice-cold dissection buffer (e.g., Hibernate®-E).

-

-

Cell Dissociation:

-

Mince the cortical tissue into small pieces.

-

Digest the tissue with 0.25% Trypsin-EDTA and 100 U/mL DNase I for 15-20 minutes at 37°C.

-

Inactivate trypsin with DMEM/F-12 containing 10% FBS.

-

Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

-

-

Cell Plating:

-

Centrifuge the cell suspension at 200 x g for 5 minutes.

-

Resuspend the cell pellet in Neurobasal™ Medium supplemented with B-27™, GlutaMAX™, and Penicillin-Streptomycin.

-

Determine cell density and viability using a hemocytometer and trypan blue exclusion.

-

Plate the neurons at a density of 1.5 x 10^5 cells/cm^2 on the laminin-coated plates.

-

-

Cell Maintenance:

-

Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.

-

After 24 hours, replace half of the culture medium with fresh, pre-warmed medium.

-

Continue to replace half of the medium every 3-4 days. Cultures are typically ready for experiments between 7 and 10 days in vitro (DIV).

-

Protocol 2: Neuroprotection Assay Against Glutamate-Induced Excitotoxicity

This protocol provides a framework for assessing the neuroprotective effects of this compound against glutamate-induced excitotoxicity in primary cortical neurons.

Materials:

-

Mature primary cortical neuron cultures (DIV 7-10)

-

This compound stock solution (e.g., 10 mM in DMSO or water)

-

L-Glutamic acid stock solution (e.g., 10 mM in sterile water)

-

Neurobasal™ Medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other viability assay reagents

-

DMSO

Procedure:

-

Preparation of this compound Working Solutions:

-

Prepare a series of dilutions of this compound in Neurobasal™ Medium from the stock solution. Suggested concentrations to test range from 10 nM to 10 µM. Ensure the final DMSO concentration is below 0.1%.

-

-

Pre-treatment with this compound:

-

Carefully remove half of the medium from each well of the cultured neurons.

-

Add the this compound working solutions to the corresponding wells. For control wells, add medium with the vehicle (e.g., DMSO at the same final concentration).

-

Incubate the cultures for 1-2 hours at 37°C.

-

-

Induction of Excitotoxicity:

-

Prepare a working solution of L-Glutamic acid in Neurobasal™ Medium. The final concentration of glutamate will need to be optimized for your specific culture conditions, but a starting point is typically between 25 µM and 100 µM.

-

Add the glutamate solution to all wells except for the vehicle control wells.

-

Incubate the cultures for 24 hours at 37°C.

-

-

Assessment of Neuronal Viability (MTT Assay):

-

Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

-

Add MTT solution to each well to a final concentration of 0.5 mg/mL.

-

Incubate the plates for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control group.

-

Mandatory Visualization

Caption: Workflow for assessing the neuroprotective effects of this compound.

Caption: this compound blocks the AMPA receptor, preventing excitotoxicity.

References

- 1. Primary neurons in culture and neuronal cell lines for in vitro neurotoxicological studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Multi‐Omic Analysis of Glutamate Excitotoxicity in Primary Neuronal Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ZK200775: a phosphonate quinoxalinedione AMPA antagonist for neuroprotection in stroke and trauma - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Electrophysiological Characterization of AMPA Receptor Antagonism by Fanapanel Hydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fanapanel hydrate, also known as ZK200775, is a potent and selective competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] AMPA receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory synaptic transmission in the central nervous system (CNS). Their modulation is a key area of interest for therapeutic intervention in a variety of neurological conditions. These application notes provide a detailed protocol for the electrophysiological characterization of this compound's inhibitory effects on AMPA receptor-mediated currents using the whole-cell patch-clamp technique.

Data Presentation

Table 1: In Vitro Binding Affinity of Fanapanel (ZK200775)

| Ligand | Binding Site | Ki (nM) |

| 3H-AMPA | AMPA Receptor | 120 |

| 3H-CNQX | AMPA Receptor | 32 |

| 3H-Kainate | Kainate Receptor | 2,500 |

| 3H-CPP | NMDA Receptor | 2,800 |

| 3H-TCP | NMDA Receptor | 11,000 |

| 3H-Dichlorokynurenate | NMDA Receptor (Glycine site) | 2,800 |

| 3H-Glycine | NMDA Receptor (Glycine site) | 5,150 |

Data from Turski L, et al. PNAS. 1998.[2]

Table 2: Functional Antagonism of Fanapanel (ZK200775) in Cortical Slice Preparations

| Agonist | Ki (nM) |

| Quisqualate | 3.2 |

| Kainate | 100 |

| NMDA | 8,500 |

Data from Turski L, et al. PNAS. 1998.[2]

Table 3: Electrophysiological Inhibition of Ligand-Gated Ion Channels by Fanapanel (ZK200775) in Cultured Hippocampal Neurons

| Agonist (Concentration) | Measured Current | IC50 (nM) |

| AMPA (100 µM) | Peak | 21 |

| AMPA (100 µM) | Plateau | 90 |

| Kainate (100 µM) | - | 27 |

| NMDA (100 µM) | - | 40,000 |

Data from Turski L, et al. PNAS. 1998.[2]

Experimental Protocols

Whole-Cell Patch-Clamp Recording from Cultured Hippocampal Neurons

This protocol is based on the methodology described by Turski et al. (1998) for characterizing the inhibitory effects of this compound on AMPA receptor-mediated currents in cultured neonatal rat hippocampal neurons.

1. Cell Culture:

-

Culture neonatal rat hippocampal neurons using standard laboratory procedures.

2. Solutions:

-

External (Bathing) Medium:

-

NaCl: 150 mM

-

KCl: 5 mM

-

CaCl2: 1.8 mM

-

MgCl2: 2 mM

-

HEPES: 10 mM

-

Adjust pH to 7.4.

-

-

For recording NMDA-induced currents:

-

Omit MgCl2 from the external medium.

-

Add 3 µM glycine to the external medium.

-

-

Internal (Patch Electrode) Solution:

-

CsCl: 150 mM

-

MgCl2: 1 mM

-

EGTA: 10 mM

-

HEPES: 10 mM

-

Adjust pH to 7.4.

-

-

Agonist Solutions:

-

Prepare stock solutions of AMPA, Kainate, and NMDA.

-

Dilute to a final concentration of 100 µM in the external bathing medium for application.

-

-

This compound Solution:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water).

-

Prepare a series of dilutions in the external bathing medium to determine the IC50.

-

3. Electrophysiological Recording:

-

Perform whole-cell patch-clamp recordings from cultured hippocampal neurons.

-

Maintain the membrane potential at a holding potential of -60 mV.

-

Apply agonist solutions (100 µM AMPA, 100 µM Kainate, or 100 µM NMDA) to evoke membrane currents.

-

To test the effect of this compound, co-apply the desired concentration of Fanapanel with the agonist.

-

Record the peak and plateau of the AMPA-induced currents.

4. Data Analysis:

-

Measure the amplitude of the evoked currents in the absence and presence of different concentrations of this compound.

-

Calculate the percentage of inhibition for each concentration.

-

Construct a concentration-response curve and fit the data to a logistical equation to determine the IC50 value.

Mandatory Visualizations

References

Application Notes: Fanapanel Hydrate in Preclinical Models of Stroke and Epilepsy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fanapanel hydrate (ZK200775 hydrate) is a potent and selective non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its over-activation, particularly through AMPA receptors, is implicated in the pathophysiology of both ischemic stroke and epilepsy.[2][3] This excitotoxicity leads to excessive calcium influx, neuronal damage, and propagation of seizure activity.[4] this compound, by blocking the AMPA receptor, reduces this excitotoxic cascade, presenting a therapeutic potential for these neurological disorders.[4] These notes provide an overview of the application of this compound and functionally similar AMPA antagonists in relevant animal models.

Mechanism of Action: AMPA Receptor Antagonism

This compound acts as a non-competitive antagonist at the AMPA receptor, a key component of excitatory glutamatergic neurotransmission. In pathological conditions like stroke and epilepsy, excessive glutamate release leads to overstimulation of AMPA receptors, resulting in a massive influx of Ca2+ ions. This triggers a cascade of intracellular events, including the activation of proteases and lipases, generation of free radicals, and ultimately, neuronal cell death. This compound binds to the AMPA receptor at a site distinct from the glutamate binding site, thereby preventing the channel from opening and blocking the influx of ions. This modulation of glutamatergic signaling helps to restore the balance between neuronal excitation and inhibition.

Caption: Mechanism of this compound as an AMPA receptor antagonist.

Application in Animal Models of Epilepsy

AMPA receptor antagonists have demonstrated significant anticonvulsant effects in a variety of preclinical epilepsy models. These models are crucial for evaluating the efficacy of new antiepileptic drugs (AEDs).

Quantitative Data Summary

The following tables summarize the efficacy of this compound and the related AMPA antagonist, Perampanel, in various rodent models of seizures.

Table 1: Efficacy of this compound in Seizure Models

| Animal Model | Species | Administration | Endpoint | Efficacy (THRD50 / ED50) | Citation |

| AMPA-induced Seizures | Mice | i.v. | Threshold Dose | 2.9 mg/kg | |

| Kainate-induced Seizures | Mice | i.v. | Threshold Dose | 1.6 mg/kg | |

| NMDA-induced Seizures | Mice | i.v. | Threshold Dose | 24.1 mg/kg | |

| Rotarod (Motor Coordination) | Mice | i.v. | Effective Dose | 14.6 mg/kg |

Table 2: Efficacy of Perampanel in Seizure Models

| Animal Model | Species | Administration | Endpoint | Efficacy (ED50) | Citation |

| Audiogenic Seizures | Mice | Oral | Effective Dose | 0.47 mg/kg | |

| Maximal Electroshock (MES) | Mice | Oral | Effective Dose | 1.6 mg/kg | |

| Pentylenetetrazole (PTZ) | Mice | Oral | Effective Dose | 0.94 mg/kg | |

| 6 Hz Electroshock | Mice | Oral | Effective Dose | - | |

| Amygdala-Kindled | Rats | Oral | Afterdischarge Threshold | Significantly increased |

Experimental Protocols: Epilepsy Models

Maximal Electroshock (MES) Induced Seizure Model

This model is used to identify compounds that prevent the spread of seizures.

-

Animals: Male mice.

-

Drug Administration: Perampanel is administered orally (p.o.).

-

Procedure:

-

An electrical stimulus is delivered via corneal electrodes.

-

The endpoint is the abolition of the tonic hindlimb extensor component of the seizure.

-

-

Data Analysis: The dose that protects 50% of the animals from the tonic hindlimb extension (ED50) is calculated.

Amygdala-Kindled Rat Model

This model represents focal seizures with secondary generalization, relevant to human partial epilepsy.

-

Animals: Male rats.

-

Procedure:

-

An electrode is surgically implanted into the amygdala.

-

Repeated, low-intensity electrical stimulation of the amygdala leads to progressively more severe seizures (kindling).

-

Once a stable kindled state is achieved, the animal is used for drug testing.

-

-

Drug Administration: Perampanel is administered orally.

-

Endpoints:

-

Increase in the afterdischarge threshold (the minimum current required to elicit a seizure).

-

Reduction in motor seizure duration and severity.

-

Decrease in the duration of the afterdischarge.

-

Caption: General experimental workflow for epilepsy models.

Application in Animal Models of Stroke

The neuroprotective effects of AMPA receptor antagonists are evaluated in various animal models of ischemic stroke. These models aim to replicate the pathophysiology of stroke in humans, including the formation of an ischemic core and a surrounding penumbra.

Quantitative Data Summary

The following table summarizes the neuroprotective effects of AMPA receptor antagonists in preclinical stroke models.

Table 3: Neuroprotective Effects of AMPA Antagonists in Stroke Models

| Compound | Animal Model | Species | Administration | Endpoint | Result | Citation |

| AMPA Antagonists (General) | Permanent Middle Cerebral Artery Occlusion (pMCAO) | Mice | - | Infarct Size | Dose-dependent reduction | |

| LY-293558 | Permanent Middle Cerebral Artery Occlusion (pMCAO) | Cat | i.v. | Volume of Ischemic Damage | Significant reduction | |

| Perampanel | Pial Vessel Disruption (PVD) | Rat | i.p. | Hippocampal Neurodegeneration | Significantly inhibited | |

| Perampanel | Pial Vessel Disruption (PVD) | Rat | i.p. | Motor and Cognitive Deficits | Attenuated |

Experimental Protocols: Stroke Models

Middle Cerebral Artery Occlusion (MCAO) Model

This is a widely used model to induce focal cerebral ischemia.

-

Animals: Rats or mice are commonly used.

-

Procedure:

-

The middle cerebral artery (MCA) is occluded, either permanently (pMCAO) or transiently (tMCAO).

-

Occlusion is often achieved by inserting a filament into the internal carotid artery to block the origin of the MCA.

-

-

Drug Administration: The AMPA antagonist can be administered before, during, or after the ischemic insult to evaluate its neuroprotective window. For instance, Perampanel was administered intraperitoneally (i.p.) 1 hour after pial vessel disruption surgery.

-

Endpoints:

-

Infarct Volume: Measured using techniques like TTC staining at a set time point after MCAO.

-

Neurological Deficit Score: Assessment of motor and sensory function.

-

Behavioral Tests: Evaluation of cognitive and motor function in the days following the stroke.

-

Pial Vessel Disruption (PVD) Model

This model creates a focal cortical non-reperfusion ischemic stroke.

-

Animals: Male Sprague-Dawley rats.

-

Procedure:

-

Under anesthesia, a craniotomy is performed.

-

Specific pial vessels are disrupted to induce a localized cortical infarct.

-

-

Drug Administration: Perampanel (3 mg/kg) was administered intraperitoneally 1 hour post-surgery and then daily for 2-3 days.

-

Endpoints:

-

Behavioral Assays: Motor deficits, depressive/anxiety-like behaviors, and cognitive impairment are assessed on subsequent days.

-

Electrophysiology: Long-term potentiation (LTP) deficits in the hippocampus can be measured.

-

Biochemical and Imaging Analyses: To assess neurodegeneration and receptor expression.

-

Caption: General experimental workflow for stroke models.

Conclusion

This compound and other AMPA receptor antagonists have demonstrated significant therapeutic potential in animal models of both epilepsy and stroke. Their mechanism of action, centered on the reduction of glutamatergic excitotoxicity, is well-established. The provided data and protocols offer a foundation for further preclinical investigation into the efficacy and application of these compounds. Future research should continue to explore optimal dosing, therapeutic windows, and long-term outcomes in clinically relevant animal models.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. epilepsysociety.org.uk [epilepsysociety.org.uk]

- 3. AMPA receptor antagonists with additional mechanisms of action: new opportunities for neuroprotective drugs? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New drug classes for the treatment of partial onset epilepsy: focus on perampanel - PMC [pmc.ncbi.nlm.nih.gov]

Determining the Optimal Concentration of Fanapanel Hydrate for Neurotoxicity Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fanapanel hydrate is a potent and selective antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. Overactivation of AMPA receptors by the neurotransmitter glutamate is a key mechanism in excitotoxicity, a process implicated in the pathophysiology of numerous neurological disorders. These application notes provide a comprehensive guide for determining the optimal concentration of this compound for neuroprotection in in vitro neurotoxicity studies. Detailed protocols for inducing excitotoxicity and assessing neuronal viability, apoptosis, and neurite outgrowth are provided, along with representative data and visualizations to guide experimental design and interpretation.

Introduction

Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its interaction with ionotropic receptors, including AMPA receptors, is fundamental for synaptic transmission and plasticity. However, excessive glutamate release and subsequent overstimulation of these receptors lead to a massive influx of ions, particularly Ca2+, triggering a cascade of intracellular events that culminate in neuronal cell death, a phenomenon known as excitotoxicity.[1] This process is a common pathological hallmark in various neurodegenerative diseases and acute brain injuries.